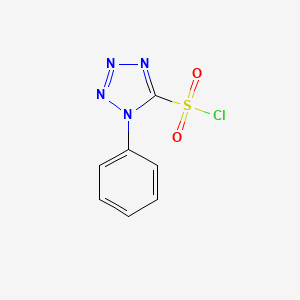
1H-Tetrazole-5-sulfonyl chloride, 1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Tetrazole-5-sulfonyl chloride, 1-phenyl- is a compound belonging to the tetrazole family, which is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and stability over a wide pH range. They have significant applications in medicinal chemistry, coordination chemistry, material science, and photography .
Vorbereitungsmethoden
The synthesis of 1H-Tetrazole-5-sulfonyl chloride, 1-phenyl- typically involves the reaction of 1-phenyl-1H-tetrazole with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the product .
Industrial production methods for tetrazole derivatives often involve eco-friendly approaches such as the use of water as a solvent, moderate reaction conditions, and non-toxic reagents. These methods aim to achieve high yields with minimal environmental impact .
Analyse Chemischer Reaktionen
1H-Tetrazole-5-sulfonyl chloride, 1-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: It can participate in cyclization reactions to form oxacyclic and other heterocyclic compounds.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1H-Tetrazole-5-sulfonyl chloride, 1-phenyl- involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The tetrazole ring’s electron density and stability contribute to its reactivity and ability to form stable complexes with metals and other compounds .
Vergleich Mit ähnlichen Verbindungen
1H-Tetrazole-5-sulfonyl chloride, 1-phenyl- can be compared with other tetrazole derivatives such as:
1-Phenyl-1H-tetrazole-5-thiol: This compound is similar in structure but contains a thiol group instead of a sulfonyl chloride group.
1-Phenyl-1H-tetrazole-5-sulfonamide: This derivative contains a sulfonamide group and is used in medicinal chemistry as a bio-isosteric replacement for carboxylic acids.
The uniqueness of 1H-Tetrazole-5-sulfonyl chloride, 1-phenyl- lies in its reactivity due to the sulfonyl chloride group, making it a versatile reagent in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
60436-99-9 |
|---|---|
Molekularformel |
C7H5ClN4O2S |
Molekulargewicht |
244.66 g/mol |
IUPAC-Name |
1-phenyltetrazole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClN4O2S/c8-15(13,14)7-9-10-11-12(7)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
XXBDCWJCGKZGPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]-](/img/structure/B14608225.png)
![1-Bromo-2-[diazo(phenyl)methyl]benzene](/img/structure/B14608230.png)

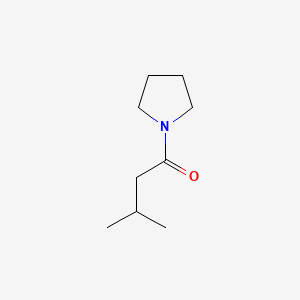


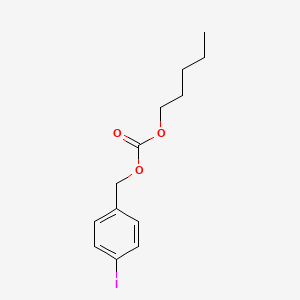
![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one](/img/structure/B14608299.png)
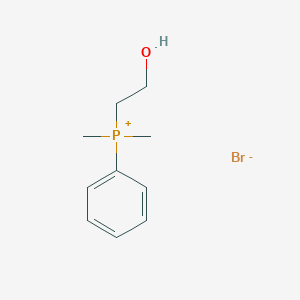
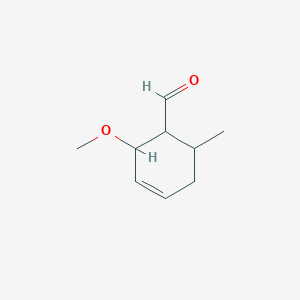

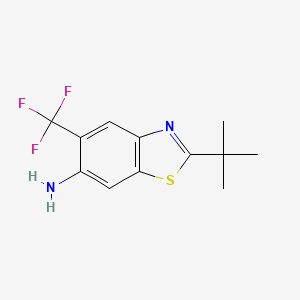
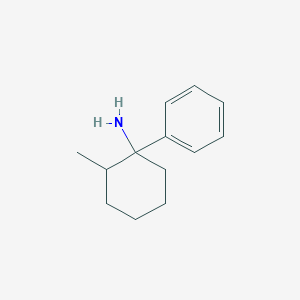
![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)
